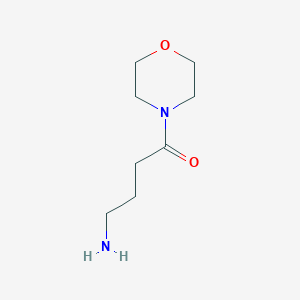

4-Amino-1-morpholin-4-yl-butan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C8H16N2O2 |

|---|---|

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

4-amino-1-morpholin-4-ylbutan-1-one |

InChI |

InChI=1S/C8H16N2O2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7,9H2 |

InChI-Schlüssel |

RISFCDXLAYBVHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acylation Followed by Ring Closure

In WO2019138362A1 , a structurally analogous compound, 4-(4-aminophenyl)morpholin-3-one (a rivaroxaban intermediate), is synthesized via:

-

Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using sodium hypochlorite and TEMPO catalyst under phase-transfer conditions (pH 8–12, 20–40°C).

-

Amidation with 4-nitroaniline in the presence of phenylboronic acid.

-

One-pot ring closure using potassium carbonate in acetonitrile to form 4-(4-nitrophenyl)morpholin-3-one.

-

Catalytic hydrogenation with palladium on carbon (Pd/C) to reduce the nitro group to an amine.

Adapting this protocol, This compound could be synthesized by substituting 4-nitroaniline with a nitro-substituted butanone precursor.

Direct Alkylation of Morpholine

CA2538906C describes the preparation of 4-(4-aminophenyl)-3-morpholinone via:

-

Reaction of 2-anilinoethanol with chloroacetyl chloride in ethanol/water under basic conditions (pH 12–12.5, 38–43°C).

-

Cyclization via intramolecular nucleophilic substitution.

-

Hydrogenation of the nitro intermediate (5 bar H₂, 80°C, Pd/C).

This method highlights the importance of pH control and temperature gradients to avoid side reactions.

Catalytic Hydrogenation in Amine Formation

Hydrogenation is a critical step for introducing the amino group. Key data from industrial processes include:

Challenges :

-

Catalyst poisoning by sulfur impurities.

Oxidation and Amidation Strategies

Hypochlorite-Mediated Oxidation

The oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid employs:

-

Sodium hypochlorite (NaClO) as the oxidant.

-

TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a redox catalyst.

-

Phase-transfer conditions (aprotic solvent/aqueous NaOCl).

Advantages :

Amidation with Boronic Acid Catalysis

Phenylboronic acid accelerates the coupling of carboxylic acids with aromatic amines, reducing reaction times from 24 hours to 4–6 hours. For This compound , this method could replace traditional carbodiimide-based couplings.

Ring-Closing Methodologies

Morpholinone rings are typically formed via:

-

Intramolecular SN2 reactions (e.g., chloroacetamide intermediates cyclizing in basic media).

-

Microwave-assisted cyclization (reducing reaction times from 12 hours to 30 minutes).

Example :

In WO2019138362A1 , 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide undergoes cyclization with K₂CO₃ in acetonitrile at 80°C, achieving >90% conversion.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Amino-1-morpholin-4-yl-butan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride können unter basischen Bedingungen mit der Aminogruppe reagieren.

Wichtige gebildete Produkte:

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung von substituierten Amino-Derivaten.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that 4-amino-1-morpholin-4-yl-butan-1-one may modulate neurotransmitter receptors or interact with specific enzymes, suggesting potential therapeutic effects in treating neurological disorders. Its mechanism of action could involve influencing neurotransmitter systems that are often dysregulated in conditions such as depression and anxiety.

Oncology

Studies have shown that this compound exhibits significant biological activity against certain cancer cell lines. For instance, its effectiveness against specific tumor types suggests that it may inhibit tumor growth through targeted mechanisms. The compound's ability to bind with various biological targets makes it a candidate for further exploration in cancer therapies.

Biological Evaluation

A study involving the biological evaluation of derivatives of 4-amino compounds demonstrated that variations in substituents can significantly influence their pharmacological profiles. This underscores the importance of structural modifications to enhance therapeutic efficacy against specific diseases .

Mechanistic Studies

Another research effort focused on the interaction between 4-amino compounds and DNA showed promising results regarding their potential use as anticancer agents. The ability to bind to DNA suggests mechanisms through which these compounds could exert cytotoxic effects on cancer cells .

Wirkmechanismus

The mechanism of action of 4-Amino-1-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility The primary amine in this compound enhances its nucleophilicity compared to tertiary amines (e.g., dimethylamino in ), making it more reactive in alkylation or acylation reactions. Aromatic substituents (e.g., phenyl in ) increase hydrophobicity, reducing water solubility but improving membrane permeability in drug design. Piperazine incorporation () introduces additional nitrogen atoms, which can improve binding affinity to biological targets like enzymes or receptors.

Structural Flexibility and Conformation The morpholine ring’s chair conformation (supported by crystallographic tools like SHELX and ORTEP ) contributes to steric stability, whereas linear substituents (e.g., aminoethylamino in ) allow for conformational flexibility, critical in host-guest interactions.

Research Findings:

- Pharmaceutical Relevance: Morpholine derivatives are prominent in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets . The amino group in this compound could serve as a handle for prodrug design.

- Crystallographic Validation: Tools like SHELXL and WinGX have been used to resolve the structures of related compounds, confirming the planar geometry of the butanone backbone and puckering in morpholine rings .

Q & A

Q. Basic

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement, especially for high-resolution (<1.0 Å) data .

- ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles against IUCr standards .

- WinGX : Integrate crystallographic data processing, including absorption corrections and symmetry validation .

How should researchers approach the refinement of high-resolution crystallographic data for morpholine-containing compounds?

Q. Advanced

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in morpholine derivatives due to pseudo-symmetry .

- Hydrogen Bonding Networks : Refine anisotropic displacement parameters (ADPs) for non-H atoms and apply riding models for H-atoms.

- Validation Tools : Employ PLATON’s ADDSYM to detect missed symmetry and check for overfitting using Rfree.

What methodological considerations are critical when analyzing the puckering conformation of the morpholine ring?

Q. Advanced

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from crystallographic data. For six-membered rings, the reference plane is defined via least-squares fitting .

- Dynamic Effects : Compare solid-state (X-ray) and solution-state (NMR) conformations to assess ring flexibility.

- Software Implementation : Use Mercury (CCDC) or PARST95 to automate puckering analysis .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Q. Basic

- Chromatography : HPLC with UV detection (λ = 240–260 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : ¹H NMR (δ 2.4–3.8 ppm for morpholine protons; δ 1.6–2.2 ppm for butanone CH₂ groups).

- Reference Standards : Compare with certified materials (e.g., USP/EP guidelines for impurity profiling) .

What strategies mitigate batch-to-batch variability during synthesis?

Q. Advanced

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Crystallization Control : Use polymorph screening (e.g., solvent-drop grinding) to ensure consistent crystal forms .

How to address conflicting bioactivity results in enzyme inhibition assays involving this compound?

Q. Advanced

- Dose-Response Curves : Replicate assays with ≥3 independent trials and analyze IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.

- Structural Biology : Co-crystallize the compound with target enzymes to validate binding modes .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. Basic

- Schlenk Techniques : Use vacuum/N₂ cycles for moisture-sensitive steps.

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation during amination.

- Storage : Store intermediates under argon at –20°C in amber vials .

How to interpret unexpected mass spectrometry fragmentation patterns?

Q. Advanced

- MS/MS Analysis : Perform collision-induced dissociation (CID) and compare with in silico predictions (e.g., CFM-ID).

- Isotope Labeling : Synthesize deuterated analogs to confirm fragmentation pathways.

- High-Resolution MS : Use Q-TOF instruments (resolving power >30,000) to distinguish isobaric ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.